molecular formula C7H7ClN2O B13009237 2-Chloro-3-methylisonicotinamide

2-Chloro-3-methylisonicotinamide

Cat. No.: B13009237
M. Wt: 170.59 g/mol
InChI Key: ADQIRGALZLZYBE-UHFFFAOYSA-N
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Description

2-Chloro-3-methylisonicotinamide is a pyridine-based compound featuring a chloro substituent at the 2-position, a methyl group at the 3-position, and an amide functional group at the 4-position. Based on these analogs, its molecular formula is inferred as C₇H₆ClN₂O, with a molecular weight of 169.59 g/mol. The amide group distinguishes it from related compounds, likely enhancing hydrogen-bonding capacity and metabolic stability compared to esters or acids .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

2-chloro-3-methylpyridine-4-carboxamide

InChI

InChI=1S/C7H7ClN2O/c1-4-5(7(9)11)2-3-10-6(4)8/h2-3H,1H3,(H2,9,11)

InChI Key

ADQIRGALZLZYBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylisonicotinamide typically involves the chlorination of 3-methylisonicotinamide. One common method includes the reaction of 3-methylisonicotinamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Methylisonicotinamide+SOCl2This compound+SO2+HCl\text{3-Methylisonicotinamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Methylisonicotinamide+SOCl2​→this compound+SO2​+HCl

The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-3-methylisonicotinamide .

Scientific Research Applications

2-Chloro-3-methylisonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylisonicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or interference with cell wall synthesis .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical parameters for 2-Chloro-3-methylisonicotinamide and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound (Target) N/A C₇H₆ClN₂O 169.59 Amide Inferred stability, potential drug intermediate
Ethyl 2-chloro-3-methylisonicotinate Not specified C₉H₁₀ClNO₂ 199.63 Ester Ester hydrolysis precursor
Methyl 6-amino-2-chloro-3-iodoisonicotinate 1555848-65-1 C₇H₆ClIN₂O₂ 312.49 Iodo, amino, ester Heavy halogenation may enhance bioactivity
Methyl 2-chloro-3-(methylamino)isonicotinate N/A C₈H₉ClN₂O₂ 200.62 Methylamino, ester Modified solubility via amino group
2-Chloro-3-methylisonicotinic acid Not specified C₇H₆ClNO₂ 171.58 Carboxylic acid High polarity, metal coordination
2-Chloro-3-methylisonicotinonitrile 1195189-83-3 C₇H₅ClN₂ 152.58 Nitrile Nitrile-to-amide conversion potential
2-Chloro-4-methylpyridin-3-amine 133627-45-9 C₆H₇ClN₂ 142.59 Amine Base for further functionalization

Functional Group Impact on Properties

  • Amide vs. Ester (Target vs. Ethyl 2-chloro-3-methylisonicotinate): The amide group in the target compound likely improves thermal stability and resistance to hydrolysis compared to the ester analog, which is more reactive under acidic/basic conditions .
  • Nitrile vs. Amide (Target vs. 2-Chloro-3-methylisonicotinonitrile): The nitrile group offers a synthetic handle for further modification (e.g., hydrolysis to amide or acid), while the amide is biologically favorable for hydrogen bonding in drug design .
  • Carboxylic Acid vs. Amide (Target vs. 2-Chloro-3-methylisonicotinic acid): The carboxylic acid is more polar, enhancing water solubility but limiting blood-brain barrier penetration compared to the amide .

Substituent Effects

  • Halogenation (Iodo vs. Chloro): The iodo-substituted analog (Methyl 6-amino-2-chloro-3-iodoisonicotinate) exhibits significantly higher molecular weight (312.49 g/mol) due to iodine, which may enhance radiopharmaceutical utility or heavy-atom effects in crystallography .
  • Amino/Methylamino Groups: Amino substituents (e.g., in Methyl 2-chloro-3-(methylamino)isonicotinate) improve solubility and enable nucleophilic reactions, whereas methylamino groups add steric bulk .

Biological Activity

2-Chloro-3-methylisonicotinamide is a derivative of nicotinamide that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily recognized for its role as an enzyme inhibitor and its implications in various therapeutic contexts, including cancer treatment and anti-inflammatory applications.

This compound can be characterized by its molecular formula C7H8ClN3OC_7H_8ClN_3O and molecular weight of approximately 175.61 g/mol. Its structure features a chlorinated isonicotinamide scaffold, which is significant for its biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been shown to interact with various targets, particularly those involved in the regulation of angiogenesis and tumor growth. For instance, studies have highlighted its potential as an inhibitor of the Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase, which is critical in neoplastic diseases such as solid tumors and retinopathies .

Anti-Cancer Properties

The compound has been investigated for its anti-cancer effects, particularly in the context of solid tumors. In vitro studies demonstrated that this compound can reduce cell proliferation in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

Additionally, there are indications of antimicrobial properties associated with this compound. It has been evaluated against various pathogenic bacteria, showing effectiveness in inhibiting growth in multi-drug resistant strains, which is increasingly important given the rise of antibiotic resistance .

Case Study 1: Inhibition of VEGF Receptor

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of VEGF receptor activity, leading to a significant reduction in tumor cell viability. The study concluded that this compound could serve as a lead candidate for developing new anti-cancer therapeutics targeting angiogenesis.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Acinetobacter baumannii. The compound was tested using a broth microdilution method, revealing minimum inhibitory concentrations (MICs) that suggest potential as an alternative treatment option for infections caused by resistant strains.

Bacterial StrainMIC (µg/mL)
A. baumannii4
E. coli8
P. aeruginosa16

The mechanism by which this compound exerts its biological effects involves the modulation of key signaling pathways associated with cell proliferation and survival. Its ability to inhibit specific kinases involved in these pathways suggests it may disrupt the normal cellular processes that allow cancer cells to thrive.

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